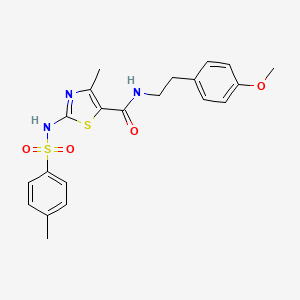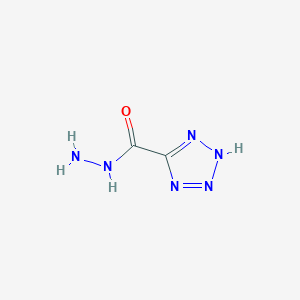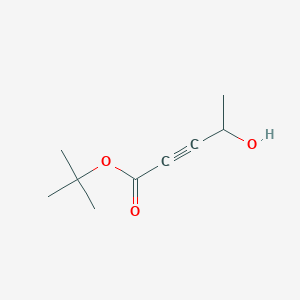
tert-Butyl 4-hydroxypent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxypent-2-ynoate is an organic compound with the chemical formula C9H14O3. It is a tert-butyl ester derivative of 4-hydroxypent-2-ynoic acid. This compound is known for its unique reactivity due to the presence of both a hydroxyl group and an alkyne moiety, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Tert-Butyl 4-hydroxypent-2-ynoate is a complex organic compoundIt’s worth noting that similar compounds have been used as precursors to biologically active natural products like indiacen a and indiacen b .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly acting as a precursor in the synthesis of other compounds .
Biochemical Pathways
It’s plausible that it could be involved in the synthesis pathways of certain biologically active compounds .
Result of Action
As a potential precursor to biologically active compounds, it may contribute to the effects observed from these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-hydroxypent-2-ynoate can be synthesized through various methods. One common approach involves the reaction of tert-butyl propiolate with acetaldehyde in the presence of a strong base such as lithium diisopropylamide (LDA) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. For example, tert-butyl esters can be synthesized from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxypent-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of tert-butyl 4-oxopent-2-ynoate.
Reduction: Formation of tert-butyl 4-hydroxypent-2-ene or tert-butyl 4-hydroxypentane.
Substitution: Formation of tert-butyl 4-chloropent-2-ynoate.
Scientific Research Applications
tert-Butyl 4-hydroxypent-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxybut-2-ynoate
- tert-Butyl 4-hydroxyhex-2-ynoate
- tert-Butyl 4-hydroxyhept-2-ynoate
Uniqueness
tert-Butyl 4-hydroxypent-2-ynoate is unique due to its specific chain length and the presence of both a hydroxyl group and an alkyne moiety. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds, making it particularly useful in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-hydroxypent-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTUWJPAWOQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
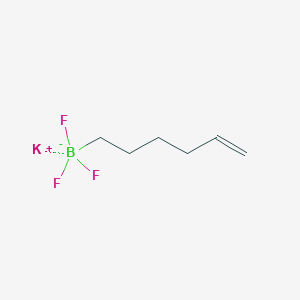

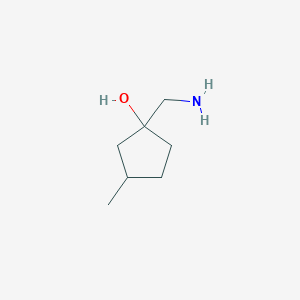
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

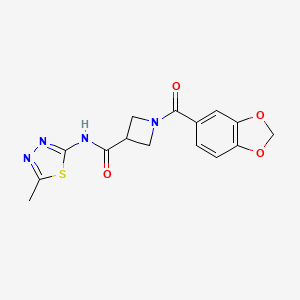

![N-(3-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2467272.png)

![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)
![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)

